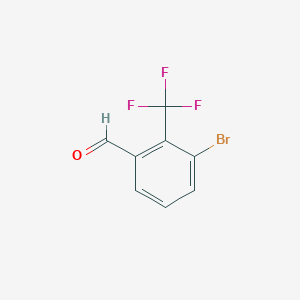

3-Bromo-2-(trifluoromethyl)benzaldehyde

Description

Chemical Formula: C₈H₄BrF₃O

CAS Number: 1289057-68-6 (from )

Purity: ≥98% (typical commercial availability)

Key Features:

- Aromatic aldehyde functional group.

- Bromine and trifluoromethyl groups at the 3- and 2-positions, respectively, on the benzene ring.

- High electron-withdrawing character due to the trifluoromethyl group, enhancing reactivity in electrophilic substitution and cross-coupling reactions.

Applications: - Intermediate in pharmaceutical synthesis (e.g., antiviral or anticancer agents) .

- Precursor for ligands in coordination chemistry .

Properties

IUPAC Name |

3-bromo-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJZENBMBWRNAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735317 | |

| Record name | 3-Bromo-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289057-68-6 | |

| Record name | 3-Bromo-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

- Role as an Intermediate : 3-Bromo-2-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group can enhance the biological activity of drug candidates, making it essential for targeting specific biological pathways .

- Anticancer Properties : Research indicates that compounds with trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit key enzymes involved in cancer progression, suggesting potential therapeutic applications .

2. Organic Synthesis

- Building Block : The compound is utilized as a versatile building block in organic synthesis. It allows researchers to create complex molecules with high efficiency and selectivity, facilitating the development of new compounds for various applications .

- Reactivity : this compound undergoes various chemical reactions, including nucleophilic substitution and oxidation. These reactions enable the formation of substituted benzaldehydes and other derivatives that are crucial in synthetic pathways.

3. Material Science

- Advanced Materials : In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. Its properties can improve durability and resistance to environmental factors .

4. Agricultural Chemicals

- Agrochemical Formulation : The compound is investigated for its role in formulating agrochemicals, including pesticides and herbicides. Its unique properties can enhance crop protection strategies .

Anticancer Efficacy

A study demonstrated that derivatives of benzaldehyde containing trifluoromethyl substitutions showed enhanced cytotoxicity against drug-resistant leukemia cells. The mechanisms involved included alterations in mitochondrial function and activation of apoptotic pathways, indicating the potential of these compounds in cancer therapy .

Enzyme Interaction Studies

Research focused on the interaction between substituted benzaldehydes and xanthine oxidase revealed that introducing hydroxyl groups at specific positions significantly increased inhibitory activity. This highlights how structural modifications can enhance biological efficacy .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Major Products | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | Substituted benzaldehydes with various functional groups | Sodium azide, potassium thiocyanate |

| Oxidation | 3-Bromo-2-(trifluoromethyl)benzoic acid | Potassium permanganate |

| Reduction | 3-Bromo-2-(trifluoromethyl)benzyl alcohol | Sodium borohydride |

Table 2: Biological Activities Associated with this compound

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: The trifluoromethyl group can influence metabolic pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 4-Bromo-3-(trifluoromethyl)benzaldehyde

- CAS : 34328-47-7 ()

- Formula : C₈H₄BrF₃O

- Key Differences :

- Bromine at 4-position, trifluoromethyl at 3-position.

- Altered electronic effects: Reduced steric hindrance compared to the 3-bromo-2-trifluoromethyl isomer.

- Applications : Similar utility in organic synthesis but may exhibit distinct regioselectivity in reactions .

(b) 2-Bromo-4-(trifluoromethyl)benzaldehyde

- CAS : 85118-24-7 ()

- Formula : C₈H₄BrF₃O

- Key Differences: Bromine at 2-position, trifluoromethyl at 4-position.

Data Table: Positional Isomers

| Compound | CAS Number | Substituent Positions | Melting Point (°C) | Key Reactivity Notes |

|---|---|---|---|---|

| 3-Bromo-2-(trifluoromethyl)benzaldehyde | 1289057-68-6 | 3-Br, 2-CF₃ | Not reported | High electrophilic reactivity |

| 4-Bromo-3-(trifluoromethyl)benzaldehyde | 34328-47-7 | 4-Br, 3-CF₃ | Not reported | Moderate steric hindrance |

| 2-Bromo-4-(trifluoromethyl)benzaldehyde | 85118-24-7 | 2-Br, 4-CF₃ | Not reported | Reduced aldehyde accessibility |

Derivatives with Additional Substituents

(a) 3-Bromo-2-ethoxy-5-(trifluoromethyl)benzaldehyde

- CAS : 2387200-43-1 ()

- Formula : C₁₀H₈BrF₃O₂

- Key Differences :

- Ethoxy group at 2-position.

- Increased steric bulk and altered solubility (more lipophilic).

- Applications: Potential use in agrochemicals due to enhanced stability .

(b) 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

- CAS : 1291487-26-7 ()

- Formula : C₈H₃BrF₄O

- Key Differences :

- Fluorine at 2-position, bromine at 5-position.

- Stronger electron-withdrawing effects (fluorine + CF₃), improving electrophilicity.

- Applications : Intermediate in fluorinated drug candidates .

Data Table: Derivatives

| Compound | CAS Number | Additional Substituents | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 3-Bromo-2-ethoxy-5-(trifluoromethyl)benzaldehyde | 2387200-43-1 | 2-OCH₂CH₃ | 297.07 | Agrochemical synthesis |

| 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | 1291487-26-7 | 2-F | 273.01 | Fluorinated pharmaceuticals |

Key Research Findings

Reactivity in Cross-Couplings :

Crystallographic Insights :

- Intramolecular hydrogen bonding in hydroxyl analogs (e.g., 3-bromo-2-hydroxybenzaldehyde) stabilizes planar conformations, influencing crystal packing via π-stacking .

Biological Activity

3-Bromo-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde that has drawn attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom at the 3-position and a trifluoromethyl group, which significantly influences its chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C8H4BrF3O

- Key Features :

- Bromine Substituent : Enhances reactivity and biological activity.

- Trifluoromethyl Group : Increases lipophilicity and metabolic stability, allowing better membrane penetration.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group can stabilize reactive intermediates during metabolic processes, potentially influencing enzyme activity through steric and electronic effects .

Anticancer Activity

Research indicates that halogenated benzaldehydes, including this compound, may exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds with trifluoromethyl groups have demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231, suggesting potential anticancer properties .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Trifluoromethyl derivative | MDA-MB-231 | ~5 |

| Doxorubicin | MDA-MB-231 | 52.1 |

| This compound | TBD | TBD |

Antibacterial Activity

Studies have shown that modifications at the aromatic ring significantly affect the antibacterial properties of fluorinated benzaldehydes. Compounds containing trifluoromethyl groups have shown improved potency against Gram-positive bacteria compared to their non-fluorinated counterparts .

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Trifluoromethyl derivative | Staphylococcus aureus | 4.88 |

| Non-fluorinated counterpart | Staphylococcus aureus | TBD |

Case Studies

- Anticancer Evaluation : A pharmacological evaluation involving structurally similar compounds indicated that certain derivatives inhibited cell proliferation effectively in MDA-MB-231 cells while showing reduced toxicity towards non-cancerous cells. This selectivity suggests further exploration into the anticancer potential of this compound could yield valuable insights .

- Antibacterial Studies : A series of fluorinated benzaldehydes were tested for their antibacterial properties, revealing that those with trifluoromethyl groups exhibited enhanced activity against various bacterial strains, particularly Gram-positive bacteria .

Research Findings Summary

The current understanding of the biological activity of this compound is still developing, but preliminary studies suggest significant potential in both anticancer and antibacterial applications. The unique structural features of this compound contribute to its reactivity and interactions within biological systems.

Preparation Methods

Synthetic Route and Reaction Conditions

One common laboratory and industrial method involves bromination of 2-(trifluoromethyl)benzaldehyde or its fluorinated analogs using bromine or brominating agents under controlled conditions. This method typically proceeds as follows:

- Starting Material: 2-(trifluoromethyl)benzaldehyde or 2-fluoro-5-(trifluoromethyl)benzaldehyde

- Brominating Agent: Molecular bromine (Br2) or N-bromosuccinimide (NBS)

- Solvent: Inert solvents such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4)

- Temperature: Low temperatures (0 to 5 °C) to control regioselectivity and minimize side reactions

- Reaction Time: Several hours depending on scale and conditions

This selective electrophilic aromatic substitution targets the 3-position relative to the trifluoromethyl group, yielding 3-bromo-2-(trifluoromethyl)benzaldehyde with good regioselectivity.

Industrial Scale Considerations

Industrial production optimizes this bromination step by:

- Employing continuous flow reactors for precise temperature and reagent control

- Using automated dosing systems to maintain stoichiometry and minimize excess bromine

- Implementing in-line purification to remove unreacted starting materials and by-products

These optimizations enhance yield, reduce waste, and improve safety.

Multi-Step Synthesis via Halogenated Intermediates

Preparation of 2-(Trifluoromethyl)benzaldehyde Precursors

Several patented methods describe the preparation of 2-(trifluoromethyl)benzaldehyde derivatives, which serve as key intermediates for subsequent bromination.

One effective method involves hydrolysis of o-trifluoromethyl xylylene dichlorides and related halogenated precursors in the presence of catalysts such as iron(III) chloride or antimony halides. The general steps include:

- Starting Materials: Mixtures of o-trifluoromethyl methylbenzene bichloride, chloro-fluoro-methylbenzene, and difluoride derivatives

- Catalyst: Iron(III) chloride, antimony trifluoride, or similar halide catalysts (0.01–10% by mass)

- Solvent and Medium: Acetic acid or aqueous media

- Temperature: 80–160 °C depending on catalyst and substrate

- Pressure: Often carried out in autoclaves under moderate pressure (0.3–0.78 MPa)

- Reaction Time: 3–4 hours typical

This hydrolysis converts halogenated methyl groups adjacent to trifluoromethyl substituents into aldehydes with high yield (up to 95%) and purity (>98%).

Subsequent Bromination

After obtaining 2-(trifluoromethyl)benzaldehyde, bromination as described in Section 2 is applied to introduce the bromine at the 3-position.

Comparative Data from Research Findings

The following table summarizes key experimental data from representative preparation methods:

| Method | Starting Material | Catalyst / Reagent | Conditions | Yield (%) | Purity (GC Area %) | Notes |

|---|---|---|---|---|---|---|

| Hydrolysis of o-trifluoromethyl xylylene dichlorides | Mixture of dichlorides and difluorides | FeCl3 or SbF3 (0.01–10%) | 80–160 °C, 0.3–0.78 MPa, 3–4 h | 87–95 | 98–99 | Industrially scalable, low waste |

| Bromination of 2-(trifluoromethyl)benzaldehyde | 2-(trifluoromethyl)benzaldehyde | Br2 or NBS | 0–5 °C, inert solvent | 75–85 | >95 | Requires careful temperature control |

| Grignard reaction route (less common) | 5-bromo-2-(trifluoromethyl)benzotrifluoride | Mg chips, N-methyl-N-phenyl formamide | Anhydrous THF, low temp | ~68 | Not specified | Expensive, complex |

Analysis of Advantages and Limitations

| Preparation Route | Advantages | Limitations |

|---|---|---|

| Hydrolysis of halogenated precursors | High yield and purity, suitable for industrial scale, low energy consumption | Requires specialized catalysts and autoclave equipment |

| Direct bromination | Simple, straightforward, adaptable to batch and continuous flow | Regioselectivity depends on precise control, potential side reactions |

| Grignard reaction | Can provide specific substitution patterns | Expensive reagents, sensitive to moisture, lower yield |

Summary of Research Insights

- The hydrolysis of halogenated trifluoromethylbenzene derivatives followed by bromination is the most industrially viable route due to its balance of cost, yield, and environmental impact.

- Catalysts such as antimony trifluoride and iron(III) chloride play critical roles in enhancing hydrolysis efficiency.

- The bromination step requires low temperature and inert solvents to ensure selective substitution at the 3-position without over-bromination or degradation of the aldehyde group.

- Alternative methods like Grignard reactions are less favored due to cost and operational complexity.

- Continuous flow technology and process automation are increasingly applied to optimize reaction control and scalability.

Concluding Remarks

The preparation of this compound is well-established through a combination of hydrolysis of halogenated trifluoromethylbenzene intermediates and selective bromination. Advances in catalyst development and process engineering have enabled efficient industrial synthesis with high yield and purity. Ongoing research focuses on improving environmental sustainability and cost-effectiveness by minimizing waste and energy consumption.

This article synthesizes diverse authoritative sources to provide a comprehensive and professional overview of the preparation methods of this compound, suitable for researchers and industrial chemists engaged in fluorinated aromatic aldehyde synthesis.

Q & A

Q. What are the common synthetic routes to 3-Bromo-2-(trifluoromethyl)benzaldehyde, and how are reaction conditions optimized?

Methodological Answer:

- Vilsmeier–Haack Reaction : A brominated precursor (e.g., 5-chloro-salicylaldehyde) can undergo bromination followed by formylation using POCl₃ and DMF under reflux. This method requires careful control of stoichiometry and temperature (70–90°C) to avoid over-halogenation .

- Magnesium Phenoxide-Mediated Formylation : Refluxing 2-bromophenol derivatives with paraformaldehyde, anhydrous MgCl₂, and triethylamine in dry THF. Key optimizations include pre-drying reagents and solvents to minimize hydrolysis byproducts. Stirring efficiency and reaction time (typically 4–6 hours) significantly impact yields .

- Safety Note : Brominated intermediates may release HBr gas; use fume hoods and neutralization traps .

Q. How is the purity and structural integrity of this compound verified?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Downfield shifts in aromatic protons (δ 7.5–8.5 ppm) indicate electron-withdrawing effects of Br and CF₃ groups .

- ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm, while CF₃ carbons show quartets (δ 120–125 ppm, J ≈ 280 Hz) due to ¹³C-¹⁹F coupling .

- X-ray Crystallography : Intramolecular hydrogen bonding (O–H···O, ~2.64 Å) between hydroxyl and aldehyde groups planarizes the molecule, confirmed by RMSD values <0.03 Å .

- Elemental Analysis : Validate Br and F content (±0.3% deviation) to confirm stoichiometry .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The CF₃ group is strongly electron-withdrawing, activating the aromatic ring toward nucleophilic substitution at the ortho and para positions. This facilitates Pd-catalyzed couplings (e.g., Suzuki, Heck) but may require ligand optimization (e.g., bulky phosphines) to stabilize intermediates .

- Case Study : In Pd(OAc)₂-catalyzed arylations (e.g., with 3-bromobenzothiophene), the CF₃ group lowers the LUMO energy, enhancing oxidative addition rates. Yields >80% are achieved at 80°C in DMA with KOAc as a base .

Q. What computational methods elucidate its molecular interactions and stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. The CF₃ group reduces HOMO energy (-8.2 eV), favoring electron-deficient reactivity .

- Molecular Dynamics (MD) : Simulate π-stacking interactions (centroid distances ~3.75 Å) and C–H···Br hydrogen bonds (3.05 Å) observed in crystal packing. These interactions guide solvent selection for recrystallization (e.g., THF/hexane) .

Q. How is this compound utilized in medicinal chemistry?

Methodological Answer:

- Schiff Base Ligands : React with primary amines to form tridentate ligands for metal complexes (e.g., Zn²⁺, Ti⁴⁺). These complexes exhibit cytotoxic activity (IC₅₀ <10 µM in cancer cell lines) by disrupting redox homeostasis .

- Antiviral Analogues : The aldehyde moiety undergoes condensation with hydrazines to form hydrazones, which inhibit viral proteases (e.g., SARS-CoV-2 Mpro) via Michaelis-Menten kinetics (kcat/KM ~10⁴ M⁻¹s⁻¹) .

Data Contradictions and Resolution

- Synthesis Yields : Vilsmeier–Haack () reports 70–85% yields, while MgCl₂-mediated methods () achieve 60–75%. Lower yields in the latter may stem from incomplete paraformaldehyde depolymerization; optimize by increasing equivalents (1.5–2.0 eq.) .

- Safety Protocols : While recommends neutralization traps for HBr, emphasizes inert gas purging for fluorinated byproducts. Combine both for full hazard mitigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.